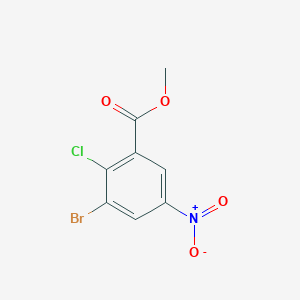

Methyl 3-bromo-2-chloro-5-nitrobenzoate

Description

Context within Substituted Benzoate (B1203000) Esters and Halogenated Nitroaromatics

Methyl 3-bromo-2-chloro-5-nitrobenzoate belongs to two significant classes of organic compounds: substituted benzoate esters and halogenated nitroaromatics.

Substituted Benzoate Esters: These are derivatives of benzoic acid, where the acidic proton is replaced by an alkyl group, in this case, a methyl group. wikipedia.org Benzoate esters are prevalent in medicinal chemistry and are explored for a wide range of biological activities. drugbank.com They serve as key components in the synthesis of pharmaceuticals, including enzyme inhibitors and potential treatments for neurodegenerative diseases. nih.govgoogle.com The ester functional group itself can undergo various transformations, such as hydrolysis back to the carboxylic acid or reduction to an alcohol, adding to its synthetic versatility.

Halogenated Nitroaromatics: This class of compounds features an aromatic ring substituted with both halogen atoms (bromine, chlorine) and a nitro group. These compounds are critical intermediates in the chemical industry, particularly for synthesizing agrochemicals, pharmaceuticals, and dyes. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group, combined with the halogens, significantly influences the electronic properties of the aromatic ring. A key area of research for this class is the selective chemical transformation of the nitro group, often into an amine, without cleaving the carbon-halogen bonds (a process known as hydrodehalogenation). researchgate.netacs.orgacs.org

Significance as a Building Block in Advanced Organic Synthesis

The significance of this compound as a synthetic building block stems from the distinct reactivity of its multiple functional groups. The strategic placement of bromo, chloro, nitro, and methyl ester substituents on the benzene (B151609) ring allows for a range of controlled, sequential chemical modifications.

The electron-withdrawing properties of the nitro, chloro, and bromo groups make the aromatic ring susceptible to nucleophilic aromatic substitution reactions, potentially allowing for the replacement of the halogen atoms. Furthermore, each functional group can be targeted by specific reagents:

Nitro Group (-NO₂): Can be selectively reduced to an amino group (-NH₂), a fundamental transformation for the synthesis of anilines, which are precursors to many dyes and pharmaceuticals. researchgate.net

Ester Group (-COOCH₃): Can be hydrolyzed to a carboxylic acid (-COOH) or reduced to a primary alcohol (-CH₂OH), providing pathways to different classes of compounds.

Halogen Atoms (-Br, -Cl): Serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon or carbon-heteroatom bonds to construct more complex molecular frameworks.

This multifunctionality allows chemists to use this compound as a versatile scaffold, introducing new molecular complexity in a stepwise fashion.

Overview of Key Research Domains

The utility of this compound and structurally similar compounds is primarily concentrated in sectors that rely on the synthesis of complex organic molecules.

Pharmaceutical and Medicinal Chemistry: Halogenated and nitrated benzoic acid derivatives are common precursors in drug discovery. The selective reduction of halogenated nitroaromatics to their corresponding anilines is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). acs.orgresearchgate.net For instance, the related compound Methyl 5-chloro-2-nitrobenzoate is a known intermediate in the production of Tolvaptan, a vasopressin V2-receptor antagonist. nih.gov

Agrochemicals: The halogenated nitroaromatic scaffold is integral to the development of various pesticides, including herbicides and fungicides. researchgate.netnih.gov The specific substituents on the ring can be tailored to achieve desired biological activity and environmental persistence.

Materials Science: The synthesis of dyes and pigments frequently involves intermediates derived from halogenated nitroaromatics. researchgate.net The chromophoric (color-producing) properties of the final molecules are often dictated by the electronic nature of the aromatic core, which is precisely controlled by substituents like nitro and halogen groups.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKOPWVTXSIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507488-40-5 | |

| Record name | methyl 3-bromo-2-chloro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the Methyl 3-bromo-2-chloro-5-nitrobenzoate Scaffold

The primary strategy for constructing the required substituted benzene (B151609) ring is not through sequential halogenation and nitration of a simple benzoate (B1203000), but rather by starting with a pre-halogenated precursor. A key intermediate in this synthesis is 5-bromo-2-chlorobenzoic acid.

A common and effective method involves the nitration of 5-bromo-2-chlorobenzoic acid. chemicalbook.com In this process, the precursor is treated with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂+), which is the active agent in the reaction. aiinmr.comquora.com The electron-withdrawing nature of the existing chloro and bromo substituents directs the incoming nitro group to the C5 position. The reaction is typically performed at controlled temperatures, starting at a lower temperature (e.g., 10°C) during the addition of the acid mixture and then raised (e.g., to 85°C) to drive the reaction to completion. chemicalbook.com

The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, can be achieved through various pathways. One approach starts with 2-chlorobenzonitrile, which undergoes bromination to yield 5-bromo-2-chlorobenzonitrile. google.com This intermediate is then hydrolyzed under basic conditions to produce the corresponding benzoate salt, which is subsequently acidified to give 5-bromo-2-chlorobenzoic acid. google.com

Esterification Approaches

The final step in the synthesis is the conversion of the carboxylic acid group of 3-bromo-2-chloro-5-nitrobenzoic acid into a methyl ester. This transformation is a classic example of nucleophilic acyl substitution.

Direct esterification, often referred to as Fischer esterification, is a widely used method. This acid-catalyzed reaction involves heating the carboxylic acid (3-bromo-2-chloro-5-nitrobenzoic acid) with an excess of methanol (B129727). mdpi.com The presence of a strong acid catalyst is crucial. Common catalysts include sulfuric acid or p-toluenesulfonic acid. google.com The reaction is reversible, so to achieve a high yield, water, a byproduct of the reaction, is typically removed as it forms, often through azeotropic distillation. google.comlearncbse.in

Another approach involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This can be accomplished by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂). patsnap.com The resulting acyl chloride is highly electrophilic and reacts readily with methanol, often at lower temperatures and without the need for an acid catalyst, to form the methyl ester. patsnap.comyoutube.com

| Method | Reagents | Catalyst | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Methanol (excess) | Sulfuric Acid or p-Toluenesulfonic Acid | Reflux temperature, removal of water mdpi.comgoogle.com |

| Via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Methanol | None required for second step | Step 1 often at reflux; Step 2 at 0-25°C patsnap.com |

The formation of the ester from the carboxylic acid or its derivatives is governed by the nucleophilic acyl substitution mechanism. youtube.com In this reaction, the nucleophile (the oxygen atom of methanol) attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. youtube.com

The mechanism proceeds as follows:

Activation of the Carbonyl Group : In acid-catalyzed esterification, a proton from the catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. aiinmr.com

Nucleophilic Attack : A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a molecule of water.

Deprotonation : The protonated carbonyl group of the resulting ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final methyl ester product. aiinmr.com

When an acyl chloride is used as the starting material, the mechanism is more direct as the chloride ion is an excellent leaving group, and an acid catalyst is not required. youtube.comyoutube.com

Halogenation Procedures

The introduction of bromine and chlorine atoms onto the aromatic ring is achieved through electrophilic aromatic substitution. The choice of starting material and the directing effects of existing substituents are critical for achieving the desired regiochemistry.

Aromatic bromination typically involves reacting the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a strong electrophile that is attacked by the electron-rich aromatic ring.

N-Bromosuccinimide (NBS) is another common brominating agent, often used with an acid catalyst for reactions with deactivated aromatic rings. tcichemicals.com For a precursor like 2-chlorobenzoic acid, the chloro group is an ortho-, para-director. Therefore, bromination would likely yield a mixture of products, necessitating separation or a more regioselective synthetic design. google.com

Similar to bromination, aromatic chlorination is an electrophilic substitution reaction. The most common method uses molecular chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Other chlorinating agents include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). tcichemicals.com

The synthesis of a precursor like 2-chloro-5-nitrobenzoic acid can be achieved by nitrating o-chlorobenzoic acid. google.com The chloro group at position 1 directs the incoming nitro group primarily to the para position (position 5), leading to the desired isomer, although a smaller amount of the ortho-substituted isomer (2-chloro-3-nitrobenzoic acid) is also typically formed. google.com

| Halogenation Type | Common Reagent(s) | Catalyst (if any) | Electrophile |

|---|---|---|---|

| Bromination | Br₂, NBS | FeBr₃ (for Br₂) | Br⁺ |

| Chlorination | Cl₂, NCS, SO₂Cl₂ | FeCl₃ or AlCl₃ (for Cl₂) | Cl⁺ |

Control of Halogenation Regioselectivity

The regioselective introduction of halogen atoms onto a benzoate ring is a fundamental step in the synthesis of compounds like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack.

In the context of synthesizing the target molecule, one would likely start with a substituted benzoic acid or benzoate ester. The ester group (-COOCH₃) is a deactivating, meta-directing group. Therefore, initial halogenation of methyl benzoate would direct the incoming halogen to the meta-position. However, the presence of other substituents dramatically alters the regiochemical outcome. For instance, if a halogen is already present, it will direct subsequent electrophiles to the ortho and para positions, although it is also a deactivating group.

Achieving the specific 3-bromo-2-chloro substitution pattern requires a nuanced approach. It is unlikely to be achieved by direct halogenation of a simple benzoate. A more plausible strategy involves starting with a precursor where one or more substituents are already in place to direct the incoming halogens to the desired positions. For example, starting with a 2-chlorobenzoic acid derivative would direct bromination to its ortho and para positions (relative to the chloro group).

Recent methodologies have also explored the use of catalysts to control regioselectivity in the halogenation of aromatic compounds. For instance, palladium-catalyzed C-H activation has been shown to be an efficient method for the regioselective halogenation of certain heterocyclic systems, offering a potential, though more advanced, route for controlling the position of halogenation on complex aromatic structures. nih.govrsc.org

Table 1: Regioselective Halogenation Approaches

| Method | Description | Regioselectivity Control |

|---|---|---|

| Electrophilic Aromatic Substitution | Direct halogenation using a halogen and a Lewis acid catalyst. | Controlled by the directing effects of existing substituents on the ring. |

Nitration Methodologies

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.com The success of synthesizing this compound hinges on the regioselective introduction of the nitro group onto a pre-existing dihalogenated benzoate precursor.

The introduction of the nitro group at the 5-position of a 3-bromo-2-chlorobenzoate precursor is a critical step. A synthetic route for the closely related 5-bromo-2-chloro-3-nitrobenzoic acid has been described, which provides insight into this transformation. The process involves the nitration of 5-bromo-2-chlorobenzoic acid. chemicalbook.com In this reaction, a mixture of sulfuric acid and nitric acid is used to introduce the nitro group. chemicalbook.com The reaction is typically performed at reduced temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. truman.edu

The general procedure for such a nitration involves dissolving the substituted benzoic acid in concentrated sulfuric acid, cooling the mixture, and then slowly adding a nitrating mixture of concentrated nitric and sulfuric acids. truman.edu After the addition is complete, the reaction mixture is often stirred at a specific temperature for a period to ensure complete reaction before being quenched by pouring it onto ice, which precipitates the solid nitro-product. chemicalbook.comtruman.edu

The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a 3-bromo-2-chlorobenzoate precursor, the substituents are a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methyl ester group at the 1-position.

Both the chloro and bromo substituents are ortho-, para-directors, while the methyl ester group is a meta-director. The combined directing effects of these groups will determine the position of the incoming nitro group. The ester group at position 1 directs meta to the 3 and 5 positions. The chloro group at position 2 directs ortho to the 3 and 6 positions and para to the 5 position. The bromo group at position 3 directs ortho to the 2 and 4 positions and para to the 6 position.

Considering these directing effects, the 5-position is strongly favored for nitration. It is meta to the deactivating ester group and para to the ortho-, para-directing chloro group. This convergence of directing effects leads to a high degree of regioselectivity for the introduction of the nitro group at the 5-position. A study on the nitration of various monosubstituted aromatic rings demonstrated that methyl benzoate yields methyl 3-nitrobenzoate with high selectivity. stmarys-ca.edu This principle of meta-direction by the ester group is fundamental to understanding the nitration of more complex benzoate derivatives.

Table 2: Influence of Substituents on Nitration of a Disubstituted Benzoate Ring

| Substituent | Position | Directing Effect | Favored Positions for Nitration |

|---|---|---|---|

| -COOCH₃ | 1 | Meta-directing, Deactivating | 3, 5 |

| -Cl | 2 | Ortho-, Para-directing, Deactivating | 3, 5, 6 |

Multi-step Synthetic Sequences for Related Benzoate Derivatives

A common synthetic strategy for substituted nitrobenzoates involves the following general sequence:

Introduction of initial substituents: This could involve the halogenation or other functionalization of a simpler benzoic acid or ester.

Nitration: The introduction of the nitro group at a position dictated by the existing substituents.

Esterification: If the synthesis starts with a substituted benzoic acid, the final step is often a Fischer esterification to form the methyl ester. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. truman.edutruman.edu

For the specific case of this compound, a plausible synthetic route could start from 2-chlorobenzoic acid. Bromination would likely yield a mixture of isomers, from which 3-bromo-2-chlorobenzoic acid could be isolated. Subsequent nitration, as discussed previously, would introduce the nitro group at the 5-position. The final step would be the esterification of the resulting 3-bromo-2-chloro-5-nitrobenzoic acid with methanol.

An alternative pathway could involve the nitration of 5-bromo-2-chlorobenzoic acid to yield 5-bromo-2-chloro-3-nitrobenzoic acid, as has been documented. chemicalbook.com This would then be followed by esterification. The key is to strategically plan the sequence of reactions to leverage the directing effects of the substituents at each stage.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

| 3-bromo-2-chlorobenzoic acid |

| 5-bromo-2-chlorobenzoic acid |

| 5-bromo-2-chloro-3-nitrobenzoic acid |

| methyl m-nitrobenzoate |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aromatic Ring System

The aromatic ring of Methyl 3-bromo-2-chloro-5-nitrobenzoate is characterized by a significant electron deficiency due to the presence of multiple electron-withdrawing groups. This electronic nature makes the compound particularly susceptible to certain types of reactions while inhibiting others.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. libretexts.org

The existing substituents on the benzene ring direct incoming electrophiles to specific positions. pressbooks.pub This guidance is known as the directive effect. Substituents are generally classified as either ortho-, para-directors or meta-directors. chadsprep.com

Bromo and Chloro Groups: Halogens, such as bromine and chlorine, are an exception to the general rules. While they are deactivating, they direct incoming electrophiles to the ortho and para positions. pressbooks.pubchadsprep.com This is because they can donate a lone pair of electrons through resonance to stabilize the positive charge of the sigma complex when the attack occurs at these positions. libretexts.org

Nitro and Methyl Ester Groups: The nitro group (-NO2) and the methyl ester group (-COOCH3) are powerful electron-withdrawing groups. masterorganicchemistry.com They pull electron density from the ring, particularly from the ortho and para positions, through both inductive and resonance effects. youtube.comyoutube.com This destabilizes the positively charged sigma complex required for ortho and para substitution. Consequently, these groups direct incoming electrophiles to the meta position, where the destabilizing effect is less pronounced. chadsprep.comyoutube.com

The combined directive effects on the this compound ring are complex. However, given the strongly deactivating nature of all substituents, EAS reactions are generally highly unfavorable.

Table 1: Directive Effects of Substituents in EAS

| Substituent | Classification | Directive Effect | Primary Mechanism |

|---|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para | Resonance donation stabilizes ortho/para intermediate |

| -Cl (Chloro) | Deactivating | Ortho, Para | Resonance donation stabilizes ortho/para intermediate |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive and resonance withdrawal destabilizes ortho/para intermediate |

| -COOR (Ester) | Deactivating | Meta | Inductive and resonance withdrawal destabilizes ortho/para intermediate |

A substituent that causes the aromatic ring to react more slowly than benzene itself is known as a deactivating group. masterorganicchemistry.com All four substituents on the this compound ring are deactivating. libretexts.orgchadsprep.com

Halogens (-Br, -Cl): Halogens are deactivating because their strong electron-withdrawing inductive effect (-I effect) due to high electronegativity outweighs their weaker electron-donating resonance effect (+R effect). pressbooks.pub This net withdrawal of electron density from the ring increases the activation energy for the formation of the positively charged sigma complex, thus slowing the reaction. chadsprep.com

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. pressbooks.pubmasterorganicchemistry.com It strongly withdraws electron density from the ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen) and a strong resonance effect, which delocalizes the ring's pi-electrons onto the oxygen atoms. youtube.com

Ester Group (-COOCH₃): The ester group, like other carbonyl-containing functionalities, is also a deactivating group. libretexts.org It withdraws electron density via induction and resonance, making the ring less nucleophilic and less reactive towards electrophiles. masterorganicchemistry.com

The cumulative effect of these four deactivating groups renders the aromatic ring of this compound extremely electron-poor and thus highly unreactive toward electrophilic aromatic substitution.

While the electron-deficient nature of the ring deactivates it for EAS, it strongly activates it for Nucleophilic Aromatic Substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. masterorganicchemistry.com For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

The nitro group is a quintessential activating group for SNAr reactions. wikipedia.orglibretexts.org Its presence, particularly at a position ortho or para to a leaving group, is crucial for the reaction to proceed efficiently. pressbooks.pub The reaction mechanism involves a two-step addition-elimination process. pressbooks.pubyoutube.com

In SNAr reactions, halogens serve as effective leaving groups. numberanalytics.com Common nucleophiles that can displace these halogens include alkoxides, amines, and thiolates. wikipedia.org The reactivity of the halogen leaving group in SNAr reactions follows an unusual trend: F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in S_N2 reactions and is because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com The more electronegative the halogen, the more it polarizes the carbon atom it is attached to, making it more electrophilic and susceptible to nucleophilic attack.

Given the structure of this compound, a nucleophile could potentially displace either the chlorine atom at the C2 position or the bromine atom at the C3 position.

Displacement of Chlorine (C2): The chloro group is ortho to the ester group and para to the nitro group. The strong para-activating effect of the nitro group makes this position a likely site for nucleophilic attack.

Displacement of Bromine (C3): The bromo group is ortho to the nitro group. This ortho relationship also strongly activates the position for SNAr.

The precise outcome of a reaction with a given nucleophile would depend on a subtle interplay of steric and electronic factors, as well as the reaction conditions. However, the presence of the powerful activating nitro group ensures that the molecule is a prime candidate for SNAr transformations, allowing for the strategic replacement of its halogen substituents. acs.org

Table 2: Factors Influencing SNAr Reactivity

| Factor | Influence on this compound | Mechanism |

|---|---|---|

| Electron-Withdrawing Groups | Ring is strongly activated by -NO₂ and -COOCH₃ groups. | Stabilize the negative charge of the Meisenheimer complex intermediate. tardigrade.in |

| Leaving Group | -Cl and -Br are both viable leaving groups. | Displaced by the incoming nucleophile in the second step of the reaction. |

| Leaving Group Position | -Cl is para to -NO₂; -Br is ortho to -NO₂. Both positions are activated. pressbooks.pub | Activation requires electron-withdrawing groups to be at ortho/para positions to delocalize charge. libretexts.org |

| Typical Nucleophiles | Amines, alkoxides, thiolates. wikipedia.org | Attack the electron-deficient carbon atom bearing the leaving group. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic substitution. A primary transformation pathway for aromatic nitro compounds is their reduction to the corresponding amino group, a critical step in the synthesis of many pharmaceutical and chemical intermediates.

The conversion of the nitro group in this compound to an amine (amino functionality) is a key reaction. The challenge lies in achieving this reduction selectively without affecting the other sensitive functional groups present in the molecule, namely the ester and the carbon-halogen bonds.

Chemoselectivity is crucial when reducing a nitroarene that also contains an ester. The reducing agent must be powerful enough to convert the nitro group but mild enough to leave the ester group intact. Many standard reduction methods have been developed to achieve this selectivity. For this compound, the reduction to Methyl 5-amino-3-bromo-2-chlorobenzoate has been successfully demonstrated using specific reagent-based systems that preserve the methyl ester functionality. googleapis.com

Catalytic hydrogenation, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum, is a common and efficient method for reducing nitro groups. commonorganicchemistry.com This method is widely used for various nitroarenes. google.comgoogle.com However, a potential side reaction with halogenated compounds is hydrodehalogenation, where the halogen atoms are replaced by hydrogen. commonorganicchemistry.com While catalytic hydrogenation is a principal strategy for nitro reduction, specific studies detailing a protocol for its application to this compound have not been identified in the reviewed literature.

Various reagent-based systems are effective for the selective reduction of nitro groups in the presence of other reducible functionalities. These methods avoid the high pressures of hydrogen gas associated with catalytic hydrogenation.

One such documented system successfully reduces this compound. In a synthetic procedure detailed in the patent literature, the compound is treated with iron powder in the presence of ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. googleapis.com This method effectively reduces the nitro group to an amine while leaving the ester, chloro, and bromo substituents untouched. googleapis.com The reaction proceeds by heating the mixture, followed by filtration to remove the iron residues. googleapis.com

Table 1: Reagent-Based Selective Reduction of this compound googleapis.com

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|

Another widely used system for chemoselective nitro reductions is the combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal salt, such as iron(II) chloride (FeCl₂). researchgate.netthieme-connect.com This combination is known to reduce aromatic nitro groups efficiently without affecting ester groups in a variety of substrates. researchgate.netthieme-connect.com While this NaBH₄-FeCl₂ system is a significant reagent-based method, its specific application to this compound has not been explicitly detailed in the available scientific literature.

Selective Reduction to Amino Functionality

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, with the most common reaction being hydrolysis.

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion. rsc.orgquora.com

The general mechanism is as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻).

Proton Transfer: The methoxide ion, a strong base, deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol (B129727).

Transesterification Processes

The conversion of this compound to other ester forms through transesterification is a reaction of significant academic and synthetic interest. This process typically involves the reaction of the methyl ester with an alcohol in the presence of a catalyst, which can be either acidic or basic in nature. The reaction equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Under acid-catalyzed conditions, the reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate then eliminates methanol to yield the new ester and regenerate the acid catalyst.

In base-catalyzed transesterification, a strong base, typically an alkoxide, is used to deprotonate the alcohol, generating a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the methyl ester. The resulting tetrahedral intermediate subsequently collapses, expelling the methoxide ion and forming the desired ester product.

The reactivity of this compound in transesterification reactions is significantly influenced by the electronic and steric environment of the ester functional group. The presence of multiple electron-withdrawing substituents (bromo, chloro, and nitro groups) on the benzene ring enhances the electrophilicity of the carbonyl carbon, which is expected to facilitate nucleophilic attack. However, the steric hindrance imposed by the ortho-chloro substituent can impede the approach of the nucleophile, potentially slowing the reaction rate.

Illustrative data for the acid-catalyzed transesterification of this compound with various alcohols are presented in Table 1. It is important to note that this data is hypothetical and serves to illustrate the expected trends based on established chemical principles. The reaction rates are expected to decrease with increasing steric bulk of the alcohol.

Table 1: Hypothetical Reaction Rates for the Acid-Catalyzed Transesterification of this compound with Different Alcohols

| Reactant Alcohol | Product Ester | Relative Reaction Rate |

| Ethanol | Ethyl 3-bromo-2-chloro-5-nitrobenzoate | 1.00 |

| n-Propanol | n-Propyl 3-bromo-2-chloro-5-nitrobenzoate | 0.85 |

| Isopropanol | Isopropyl 3-bromo-2-chloro-5-nitrobenzoate | 0.40 |

| n-Butanol | n-Butyl 3-bromo-2-chloro-5-nitrobenzoate | 0.78 |

| tert-Butanol | tert-Butyl 3-bromo-2-chloro-5-nitrobenzoate | 0.05 |

Interplay and Synergy Between Functional Groups

The chemical behavior of this compound is a direct consequence of the complex interplay and synergistic effects of its constituent functional groups: the methyl ester, the bromo, chloro, and nitro substituents. These groups collectively influence the electron distribution within the aromatic ring and modulate the reactivity of the ester moiety.

The bromo, chloro, and nitro groups are all electron-withdrawing. The halogens (bromo and chloro) exert a deactivating inductive effect (-I) due to their high electronegativity, which withdraws electron density from the benzene ring. They also possess a weaker, activating resonance effect (+R) due to their lone pairs of electrons, but the inductive effect is generally dominant for halogens. The nitro group is a powerful deactivating group, exhibiting both a strong inductive (-I) and a strong resonance (-R) effect.

The combined electron-withdrawing nature of these substituents renders the aromatic ring electron-deficient. This deactivation has a profound impact on electrophilic aromatic substitution reactions, making them significantly more difficult to achieve compared to unsubstituted benzene. Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although the steric hindrance from the multiple substituents must be considered.

The synergy of these functional groups is particularly evident in their influence on the reactivity of the methyl ester group. The strong electron-withdrawing effects of the nitro, chloro, and bromo groups enhance the partial positive charge on the carbonyl carbon of the ester. This increased electrophilicity makes the ester more reactive towards nucleophiles, a critical factor in reactions such as hydrolysis and transesterification.

The directing effects of the existing substituents would also govern the regioselectivity of any potential further substitution on the aromatic ring. The ester and nitro groups are meta-directing, while the halogens are ortho, para-directing. The complex substitution pattern of this compound means that predicting the outcome of further substitutions is not straightforward and would likely result in a mixture of products.

An illustrative comparison of the relative rates of a hypothetical nucleophilic substitution reaction on the ester group for a series of substituted methyl benzoates is provided in Table 2. This hypothetical data highlights the expected increase in reactivity due to electron-withdrawing groups.

Table 2: Hypothetical Relative Rates of Nucleophilic Substitution on the Ester Group of Substituted Methyl Benzoates

| Compound | Relative Rate of Nucleophilic Substitution |

| Methyl Benzoate (B1203000) | 1 |

| Methyl 4-nitrobenzoate (B1230335) | 150 |

| Methyl 2-chlorobenzoate | 15 |

| Methyl 3-bromobenzoate | 20 |

| This compound | >200 (estimated) |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Applications

Fragmentation Pattern Analysis:Detailed analysis of the fragmentation patterns of Methyl 3-bromo-2-chloro-5-nitrobenzoate under mass spectrometry conditions is not documented.

Due to the absence of specific research findings for this compound, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure compounds. Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are particularly well-suited for the analysis of organic molecules like this compound.

While specific experimental data for this compound is not extensively reported in the public domain, a general analytical approach can be described. In a typical LC-MS or UPLC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The choice of column (e.g., C18) and mobile phase would be optimized to achieve good separation. umb.edu

Upon elution from the column, the analyte is introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions. umb.edunih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound and its fragmentation pattern.

The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition. spectrabase.com Tandem mass spectrometry (MS/MS) experiments could be performed to further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govresearchgate.net This fragmentation can provide valuable information about the connectivity of the atoms within the molecule. For instance, cleavage of the ester group is a common fragmentation pathway for benzoate (B1203000) esters. nih.gov

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₈H₅BrClNO₄ |

| Molecular Weight | 292.99 g/mol (for ⁷⁹Br and ³⁵Cl) |

| Predicted [M+H]⁺ (m/z) | 293.9 |

| Predicted Isotopic Pattern | Characteristic pattern due to Br and Cl isotopes |

| Potential Fragment Ions (m/z) | Fragments corresponding to the loss of -OCH₃, -COOCH₃, -NO₂ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of a strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the methyl ester group. mdpi.com The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scirp.org The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=O (Ester) | Stretching | 1740 - 1720 |

| NO₂ | Asymmetric Stretching | 1570 - 1500 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| NO₂ | Symmetric Stretching | 1370 - 1300 |

| C-O (Ester) | Stretching | 1300 - 1100 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a system. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a strong band. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. scirp.org The C-Cl and C-Br stretching vibrations would also be observable.

Table 3: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Functional Group/Vibration | Predicted Raman Shift Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| C=O Stretching | 1740 - 1720 | Weak |

| NO₂ Asymmetric Stretching | 1570 - 1500 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| NO₂ Symmetric Stretching | 1370 - 1300 | Strong |

| C-Cl Stretching | 800 - 600 | Medium |

| C-Br Stretching | 600 - 500 | Medium |

Analysis of "this compound" Reveals Lack of Public Crystallographic Data

Despite the existence of "this compound" as a chemical intermediate, a thorough review of scientific literature and crystallographic databases indicates a lack of publicly available single-crystal X-ray diffraction studies for this specific compound. As a result, detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational properties, cannot be provided at this time.

The synthesis of this compound has been described in patent literature, where it is created from 2-chloro-5-nitro-benzoic acid methyl ester through a reaction with N-bromosuccinimide in concentrated sulfuric acid. This confirms its role as a tangible chemical entity in synthetic chemistry.

However, without single-crystal X-ray diffraction data, which is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, the following structural details remain unknown:

Intermolecular Interactions: Specific non-covalent interactions, such as potential hydrogen bonds (C-H...O), halogen bonds (C-Br...O or C-Cl...O), or pi-pi stacking interactions between the aromatic rings, have not been experimentally observed or detailed.

Conformational Analysis: The specific conformation of the molecule in the solid state, including the dihedral angles between the benzene (B151609) ring and its substituents (the methyl ester and nitro groups), is yet to be determined.

While crystallographic studies for related, but structurally distinct, compounds like methyl 4-nitrobenzoate (B1230335) and methyl 3-nitrobenzoate are available, this information cannot be extrapolated to accurately describe the solid-state behavior of the more complex, halogenated title compound. The presence of both bromine and chlorine atoms at specific positions on the benzene ring would significantly influence the electronic distribution and steric factors, leading to unique crystal packing and intermolecular forces.

Until a single-crystal X-ray diffraction study of this compound is conducted and published, a scientifically accurate and detailed account of its crystallographic and solid-state features as requested is not possible.

Crystallographic Investigations and Solid State Structural Analysis

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 3-bromo-2-chloro-5-nitrobenzoate, DFT calculations can elucidate a range of molecular properties.

Geometry Optimization and Molecular Conformation

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, theoretical calculations would typically be employed to find the conformation with the lowest energy. These calculations would reveal the precise bond lengths, bond angles, and dihedral angles. It is expected that the substituents on the benzene (B151609) ring (bromo, chloro, nitro, and methyl ester groups) would influence the planarity of the ring and the orientation of the ester group.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C=O Bond Length | Data not available |

| O-CH3 Bond Length | Data not available |

| Dihedral Angle (Benzene-Ester) | Data not available |

Note: Specific values require dedicated computational studies which are not publicly available.

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons and determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the electron-withdrawing nature of the nitro, bromo, and chloro groups would significantly influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate electrostatic potential, with red representing regions of high electron density (electronegative) and blue representing regions of low electron density (electropositive). In this compound, the oxygen atoms of the nitro and ester groups would be expected to show intense red regions, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl group would likely be in a blueish region.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. This includes predicting infrared (IR) vibrational frequencies, which correspond to the stretching and bending of bonds, and Nuclear Magnetic Resonance (NMR) chemical shifts for the different atoms (¹H, ¹³C) in the molecule. Such theoretical predictions can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent. These simulations could reveal how the molecule behaves in a solution, including its solvation properties and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its biological activity or a specific property. While experimental data is needed to build a robust QSAR model, theoretical descriptors for this compound can be derived from its computed structure. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). By calculating these parameters, the potential of this molecule to be included in future QSAR studies for predicting certain activities could be assessed.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of theoretical models and computational software, researchers can map out potential reaction pathways, identify transition states, and calculate the energy barriers associated with them. This is particularly valuable for understanding reactions such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for this electron-deficient aromatic compound. The presence of two different halogen atoms (bromine and chlorine) ortho to each other, and activated by a strong electron-withdrawing nitro group, raises key questions about regioselectivity that computational studies can effectively address.

The primary mechanism of interest for this compound is the SNAr reaction, which typically proceeds via a two-step addition-elimination pathway. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational methods, most notably Density Functional Theory (DFT), are employed to model this process. DFT calculations can determine the geometries of the reactants, intermediates, transition states, and products, as well as their corresponding energies. The key to predicting the outcome of a reaction lies in calculating the activation energy (ΔG‡) for each potential pathway. The pathway with the lower activation energy will be kinetically favored and will correspond to the major product formed.

For this compound, a nucleophile can attack either the carbon atom at position 2 (bonded to chlorine) or the carbon atom at position 3 (bonded to bromine). This leads to two possible reaction pathways, each with its own transition state and Meisenheimer complex intermediate.

Pathway A: Nucleophilic attack at C-2, leading to the substitution of the chlorine atom.

Pathway B: Nucleophilic attack at C-3, leading to the substitution of the bromine atom.

Computational studies can elucidate which of these pathways is more favorable. The calculations would involve modeling the reaction with a specific nucleophile (e.g., methoxide (B1231860), CH₃O⁻) and solvent, as these factors can influence the reaction mechanism and energetics.

The first and rate-determining step in the SNAr mechanism is the formation of the Meisenheimer complex. Computational models calculate the free energy of activation required to reach the transition state leading to this intermediate. A lower activation barrier indicates a faster reaction rate.

Below is an illustrative data table, based on computational studies of similar halogenated nitroaromatic compounds, demonstrating how DFT calculations can be used to predict regioselectivity. The values represent the calculated free energies of activation for the nucleophilic attack at the carbon atoms bearing the chloro and bromo substituents.

Table 1: Calculated Activation Energies for Nucleophilic Attack on an Analogous Dihalo-nitroaromatic System

| Pathway | Position of Attack | Leaving Group | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| A | C-2 | Chlorine | 18.5 |

| B | C-3 | Bromine | 20.1 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the output of computational studies on a similar system.

From this representative data, the activation energy for the substitution of chlorine (Pathway A) is lower than that for the substitution of bromine (Pathway B). This would lead to the prediction that the nucleophilic aromatic substitution reaction will preferentially occur at the C-2 position, yielding the 2-substituted product as the major isomer.

Furthermore, computational studies can provide detailed geometric information about the transition states. For instance, the bond length between the incoming nucleophile and the attacked carbon atom, and the bond length of the carbon-halogen bond being broken, can be precisely determined for the transition state structure.

Table 2: Key Geometric Parameters of the Calculated Transition States for an Analogous System

| Parameter | Transition State A (Attack at C-2) | Transition State B (Attack at C-3) |

|---|---|---|

| Nu-C distance (Å) | 2.15 | 2.18 |

| C-Cl distance (Å) | 2.25 | - |

| C-Br distance (Å) | - | 2.35 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the output of computational studies on a similar system.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of multiple reactive sites on the benzene (B151609) ring of methyl 3-bromo-2-chloro-5-nitrobenzoate makes it a highly valuable intermediate in multi-step organic synthesis. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily transformed into other functional groups, such as an amino group, which can then be further derivatized. This opens pathways to a diverse range of complex molecular structures. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, for instance, through amide bond formation. This multi-functionality allows chemists to build up molecular complexity in a controlled and predictable manner, making it an essential building block for constructing intricate organic molecules.

Potential in the Development of Functional Materials

The development of novel functional materials often relies on the design and synthesis of organic molecules with specific electronic and photophysical properties. Nitroaromatic compounds are known to possess interesting optical and electronic characteristics due to the strong electron-withdrawing nature of the nitro group. This can lead to applications in areas such as nonlinear optics, charge-transport materials, and sensors. The presence of heavy atoms like bromine can also influence the photophysical properties, potentially leading to applications in phosphorescent materials. While the direct application of this compound in functional materials has not been extensively reported, its structure suggests it could serve as a valuable building block for creating larger, more complex molecules with tailored properties for materials science applications.

Exploration in Chemical Probe Development

Chemical probes are essential tools for studying biological processes within living systems. The design of these probes often requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores) and reactive moieties for target engagement. The multiple functional groups on this compound make it an interesting candidate for the development of chemical probes. For example, one of the halogen atoms could be displaced by a fluorescent dye, while the other functional groups could be modified to introduce a reactive group for covalent labeling of a biological target. The nitro group, for instance, can be part of a recognition motif for specific enzymes. Although there are no specific reports on the use of this compound for chemical probe development, its versatile chemical nature makes it a promising starting point for the synthesis of novel molecular tools for chemical biology research.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like Methyl 3-bromo-2-chloro-5-nitrobenzoate often involves multi-step processes that can be resource-intensive and generate significant waste. A key area for future research lies in the development of more efficient and environmentally benign synthetic strategies.

One promising approach involves the late-stage functionalization of more readily available precursors. For instance, research could focus on the direct and regioselective bromination and chlorination of a suitable nitrobenzoate scaffold. Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which poses environmental concerns. mdpi.comnih.gov Future investigations could explore milder and more sustainable nitrating agents.

A plausible synthetic pathway for the precursor, 3-bromo-2-chloro-5-nitrobenzoic acid, involves the nitration of 5-bromo-2-chlorobenzoic acid. chemicalbook.com Subsequent esterification with methanol (B129727) would yield the target compound. Research efforts could be directed at optimizing this process, perhaps through the use of solid acid catalysts for the esterification step to simplify product purification and catalyst recycling.

| Step | Description | Potential for Sustainable Improvement |

| Nitration | Introduction of the nitro group onto the aromatic ring. | Exploring milder nitrating agents to reduce acid waste. |

| Halogenation | Introduction of bromine and chlorine atoms. | Investigating regioselective C-H activation/halogenation. |

| Esterification | Conversion of the carboxylic acid to a methyl ester. | Utilizing reusable solid acid catalysts. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The electronic properties of this compound, governed by the presence of multiple electron-withdrawing substituents, suggest a rich and largely unexplored reactivity profile. The benzene (B151609) ring is significantly deactivated towards electrophilic aromatic substitution due to the cumulative effect of the bromo, chloro, and nitro groups. chemicalbook.comquora.com However, this deactivation also makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that warrants further investigation.

Future studies could explore the selective displacement of one of the halogen atoms by various nucleophiles. The relative reactivity of the bromo and chloro substituents in such reactions would be of fundamental interest. Furthermore, the nitro group can be readily reduced to an amino group, which would dramatically alter the electronic nature of the molecule and open up a vast array of subsequent chemical transformations, including diazotization and coupling reactions.

The methyl ester functionality is also a site for chemical modification. Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, further expanding the synthetic utility of this scaffold.

Investigations into Emerging Applications in Interdisciplinary Fields

The structural motifs present in this compound are commonly found in molecules with significant biological activity and advanced material properties. This suggests that the compound could serve as a valuable building block in several interdisciplinary fields.

In medicinal chemistry , halogenated aromatic compounds are integral to the development of new therapeutic agents. researchgate.netnih.govnamiki-s.co.jpnih.govmdpi.com The presence of halogen atoms can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its biological target. Future research could involve synthesizing derivatives of this compound and screening them for a range of biological activities, including as potential antimicrobial or anticancer agents.

In materials science , nitroaromatic compounds are of interest for their potential use in the development of sensors and energetic materials. mdpi.comresearchgate.netnovomof.comresearchgate.net The electron-deficient nature of the aromatic ring in this compound makes it a candidate for incorporation into charge-transfer complexes. Furthermore, its derivatives could be explored as components of metal-organic frameworks (MOFs) for applications in gas storage or catalysis. The detection of nitroaromatic compounds is also crucial for environmental monitoring and security applications. novomof.comresearchgate.net

In the field of agrochemicals , many pesticides and herbicides are based on halogenated nitroaromatic structures. nih.govresearchgate.net The specific substitution pattern of this compound could be systematically modified to explore its potential as a lead compound for the development of new crop protection agents.

Advancement of Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. nih.govsciencepublishinggroup.com Density Functional Theory (DFT) calculations can be employed to model the electronic structure, spectroscopic properties, and reactivity of the molecule.

Future computational studies could focus on:

Predicting Regioselectivity: Modeling different reaction pathways to predict the most likely sites for nucleophilic attack or further functionalization.

Understanding Reaction Mechanisms: Elucidating the transition states and energy barriers for various chemical transformations, providing insights into reaction kinetics and mechanisms. researchgate.net

Virtual Screening: Creating a virtual library of derivatives and using molecular docking simulations to predict their binding affinities to various biological targets, thus prioritizing compounds for synthesis and experimental testing. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing methyl 3-bromo-2-chloro-5-nitrobenzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid precursor. A plausible route involves:

Nitration : Introduce the nitro group at the 5-position of 3-bromo-2-chlorobenzoic acid using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.

Esterification : React the nitrated intermediate with methanol in the presence of thionyl chloride (SOCl₂) or H₂SO₄ as a catalyst.

Purification is critical due to potential byproducts (e.g., di-nitrated derivatives). Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as multiplets due to substituent effects. The methyl ester group appears as a singlet at ~3.9 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm; nitro and halogen substituents deshield adjacent carbons.

- IR : Strong C=O stretch at ~1720 cm⁻¹; nitro group (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 295.49 (C₈H₅BrClNO₄) confirms the molecular weight .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer : Use slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C. For data collection, employ SHELXL for structure refinement. Key parameters:

- Crystal System : Likely monoclinic (based on analogous nitrobenzoates).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : Apply full-matrix least-squares methods with anisotropic displacement parameters .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bromine at the 3-position is more reactive toward nucleophilic substitution (e.g., Suzuki coupling) due to:

- Electronic Effects : The nitro group (meta-directing) and chlorine (ortho/para-directing) create electron-deficient regions, favoring bromine displacement.

- Steric Factors : The methyl ester at the 1-position may hinder substitution at the 2-chloro position.

Experimental validation: Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .

Q. How do computational studies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and charge distribution. Key findings:

- Electrophilicity : The bromine atom has a higher partial positive charge (+0.32 e) than chlorine (+0.18 e), making it more susceptible to nucleophilic attack.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, lowering activation energy by ~15 kcal/mol compared to toluene .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) may arise from:

- Nitration Control : Overheating during nitration generates di-nitrated byproducts. Monitor reaction temperature rigorously.

- Purification Methods : Column chromatography resolves co-eluting impurities better than recrystallization.

Reproducibility requires standardized protocols, such as using anhydrous conditions for esterification and inert atmospheres for halogenation .

Q. How is this compound utilized as an intermediate in pharmaceutical or materials science research?

- Methodological Answer :

- Antimicrobial Agents : The nitro group facilitates reduction to amines, which can be coupled to heterocycles (e.g., triazoles) for bioactive molecule synthesis.

- Polymer Chemistry : The ester group enables incorporation into monomers for photoactive polymers.

Example: React with hydrazine to form a hydrazide derivative, then condense with aldehydes for Schiff base complexes with antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.